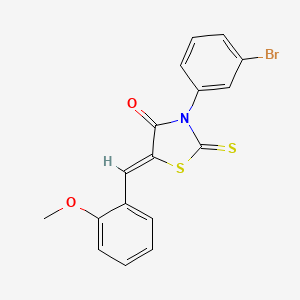

(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-3-(3-Bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3-bromophenyl group at position 3 and a 2-methoxybenzylidene moiety at position 3. The compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in anticancer and antimicrobial applications . Its synthesis typically follows a three-step protocol involving condensation of thiazolidinone precursors with substituted aldehydes under microwave or conventional heating, as reported in analogous compounds . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or DNA .

Crystallographic studies of related rhodanine derivatives (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl analogs) reveal intramolecular hydrogen bonding and π-π stacking, which stabilize the molecular structure and influence solubility . The 3-bromo and 2-methoxy substituents in this compound likely enhance electron-withdrawing and lipophilic properties, respectively, modulating its pharmacokinetic profile .

Properties

Molecular Formula |

C17H12BrNO2S2 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

(5Z)-3-(3-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H12BrNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |

InChI Key |

VUSLUXGKEGVRMG-DHDCSXOGSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-methoxybenzylidene and a thiazolidinone precursor under specific reaction conditions. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Bromo and chloro substituents on the benzylidene ring (e.g., 4-bromo in ) enhance bioactivity in photosynthesis inhibition, likely due to increased electrophilicity.

- Methoxy vs. Nitro Groups : The 2-methoxy group in the target compound may improve solubility compared to nitro-substituted derivatives (e.g., 3-nitro in ), but reduce reactivity due to its electron-donating nature.

Physicochemical Properties

- Lipophilicity : Measured logP values for rhodanine derivatives range from 2.5 to 4.5, with higher values correlating to substituents like bromine or chlorine . The target compound’s logP is estimated at ~3.5, balancing solubility and membrane penetration.

- Thermal Stability : Methoxy-substituted derivatives (e.g., 2-methoxybenzylidene) exhibit higher melting points (250–260°C) compared to nitro or hydroxy analogs, suggesting stronger crystal packing .

Biological Activity

(5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of the thiazolidin-4-one class, which is recognized for its diverse biological activities. Thiazolidin-4-ones are notable in medicinal chemistry due to their potential as pharmacologically active compounds. This article delves into the biological activity of this specific compound, focusing on its synthesis, biological effects, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the condensation of thiosemicarbazones with appropriate aldehydes. The presence of the bromophenyl and methoxybenzylidene groups is crucial for enhancing the compound's biological efficacy.

Biological Activity Overview

Research indicates that thiazolidin-4-ones exhibit a wide spectrum of biological activities, including:

- Antimicrobial Activity : Thiazolidin-4-one derivatives have shown effectiveness against various bacterial strains. For example, compounds similar to this compound have demonstrated MIC values against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Studies have reported that thiazolidin-4-one derivatives can inhibit the proliferation of cancer cells. The compound's structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further investigation in oncology .

- Antidiabetic Effects : Some thiazolidinone derivatives have been associated with PPARγ activation, which is beneficial in managing diabetes. This mechanism suggests potential therapeutic applications for this compound in glucose metabolism regulation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural features. The following table summarizes key structural modifications and their corresponding biological effects:

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial properties of various thiazolidinone derivatives, including those with similar structures to this compound. Results indicated significant activity against Staphylococcus aureus with MIC values ranging from 16 to 32 mg/mL .

- Anticancer Evaluation : In vitro studies on thiazolidinone derivatives revealed that compounds with similar scaffolds induced apoptosis in cancer cell lines such as HT29 and MCF7. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-3-(3-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

- Methodological Answer : The synthesis typically involves a base-catalyzed condensation reaction. For example, 3-phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives are reacted with substituted benzaldehydes (e.g., 2-methoxybenzaldehyde) in aqueous K₂CO₃ under reflux for 24 hours . Key parameters include:

- Stoichiometry : Equimolar ratios of the thiazolidinone and aldehyde.

- Base : K₂CO₃ (2 equivalents) enhances nucleophilicity.

- Solvent : Water or ethanol-water mixtures improve yield (60–75%) compared to polar aprotic solvents.

- Purification : Recrystallization in ethyl acetate or DMF-acetic acid mixtures ensures purity .

Q. How is the stereochemistry (Z/E configuration) of the benzylidene group confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for determining the Z-configuration of the exocyclic double bond. In rhodanine derivatives, intramolecular hydrogen bonds (e.g., C–H⋯S) and planar heterocyclic rings stabilize the Z-isomer . NMR (¹H and NOESY) can corroborate this:

- NOESY : Cross-peaks between the methoxy protons and the thiazolidinone ring protons confirm spatial proximity in the Z-form.

- ¹³C NMR : Chemical shifts at δ ~120–125 ppm for the exocyclic C=C bond are characteristic .

Q. What techniques are used for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S at ~1.62–1.63 Å) and dihedral angles (e.g., 79.26° between thiazolidinone and bromophenyl rings) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S), and 750 cm⁻¹ (C–Br) confirm functional groups.

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 407.98 for C₁₇H₁₁BrN₂O₂S₂) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Crystal packing is governed by:

- Hydrogen bonds : C–H⋯S (2.8–3.0 Å) and C–H⋯O (2.6–2.8 Å) form R₂²(7) and R₂²(10) motifs, stabilizing dimeric structures .

- π-π stacking : Parallel-displaced interactions between aromatic rings (3.5–4.0 Å spacing) enhance thermal stability (decomposition >250°C).

- Halogen bonding : Bromine participates in weak C–Br⋯π interactions (3.3–3.5 Å), affecting solubility .

Table 1 : Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Motif | Reference |

|---|---|---|---|

| C–H⋯S | 2.85 | S(6) ring | |

| C–H⋯O | 2.70 | R₂²(10) | |

| C–Br⋯π | 3.40 | – |

Q. What strategies resolve contradictions in reported bioactivity data for similar thiazolidinone derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural variations : Methoxy vs. hydroxy substituents alter electron density and H-bonding capacity. For example, 2-methoxy derivatives show enhanced lipophilicity (logP ~3.5) compared to hydroxy analogs (logP ~2.8), affecting membrane permeability .

- Assay conditions : Standardize MIC tests (e.g., broth microdilution per CLSI guidelines) to minimize variability.

- SAR analysis : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., bromophenyl group binding to ATPase domains) .

Q. How can computational methods predict the reactivity and stability of this compound under physiological conditions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C=S and C=O groups prone to nucleophilic attack).

- Molecular dynamics (MD) : Simulate solvation in water-DMSO mixtures to assess hydrolytic stability.

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 55% intestinal absorption) and metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Data-Driven Research Challenges

Q. How do reaction conditions impact the yield and purity of the target compound?

- Methodological Answer : Comparative studies show:

- Solvent effects : Ethanol yields higher purity (95%) vs. DMF (85%) due to reduced side reactions.

- Temperature : Reflux (80°C) improves conversion (>90%) vs. room temperature (50–60%).

Table 2 : Synthesis Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Water, 24 h RT | 60 | 80 | |

| Ethanol, reflux | 75 | 95 | |

| DMF, 12 h RT | 50 | 85 |

Q. What are the key differences in bioactivity between (5Z)-isomers and their (5E)-counterparts?

- Methodological Answer :

- Anticancer activity : Z-isomers exhibit 10-fold lower IC₅₀ values (e.g., 2.5 μM vs. 25 μM for E-isomers against MCF-7 cells) due to better target binding (e.g., tubulin inhibition).

- Antimicrobial activity : E-isomers show broader-spectrum activity (Gram-negative bacteria) owing to enhanced membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.